Clostebol Acetat

Description

BenchChem offers high-quality Clostebol Acetat suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clostebol Acetat including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H29ClO3 |

|---|---|

Molecular Weight |

364.9 g/mol |

IUPAC Name |

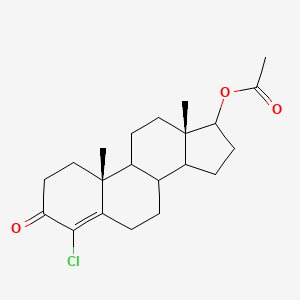

[(10R,13S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C21H29ClO3/c1-12(23)25-18-7-6-14-13-4-5-16-19(22)17(24)9-11-20(16,2)15(13)8-10-21(14,18)3/h13-15,18H,4-11H2,1-3H3/t13?,14?,15?,18?,20-,21+/m1/s1 |

InChI Key |

XYGMEFJSKQEBTO-RIJHXJCTSA-N |

Isomeric SMILES |

CC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=C(C(=O)CC[C@]34C)Cl)C |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Clostebol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid derived from testosterone (B1683101), is distinguished by a chlorine atom at the 4-position of the steroid A-ring. This structural modification enhances its anabolic properties while attenuating its androgenic effects. This technical guide provides a comprehensive overview of the synthesis and characterization of Clostebol acetate. It details established synthetic methodologies, including direct chlorination and an epoxide-mediated route, complete with experimental protocols. The guide also presents a thorough characterization of the compound, summarizing key analytical data from techniques such as X-ray crystallography, mass spectrometry, and infrared spectroscopy. Furthermore, it elucidates the mechanism of action of Clostebol acetate through the androgen receptor signaling pathway, visualized with a corresponding diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of Clostebol Acetate

The synthesis of Clostebol acetate (4-chlorotestosterone acetate) is primarily achieved through two main routes originating from testosterone or its derivatives. These methods involve either the direct chlorination of the testosterone backbone or a pathway proceeding through an epoxide intermediate.[1]

Method 1: Direct Chlorination of Testosterone Acetate

This approach involves the direct electrophilic addition of a chlorinating agent to the Δ4 double bond of testosterone acetate.[2]

Experimental Protocol:

-

Starting Material: Testosterone Acetate

-

Reagents:

-

Chlorinating agent: Phosphorus pentachloride (PCl₅), Thionyl chloride (SOCl₂), or Chlorine gas (Cl₂)[2]

-

Solvent: Anhydrous dichloromethane (B109758), chloroform (B151607), or carbon tetrachloride[2]

-

-

Procedure:

-

Dissolve testosterone acetate in the chosen anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cool the reaction mixture to a temperature between 0-25°C to minimize the formation of side products.[2]

-

Slowly add the chlorinating agent to the stirred solution. The reaction is typically exothermic and requires careful temperature control.

-

Allow the reaction to proceed for 1-6 hours, monitoring the progress by thin-layer chromatography (TLC).[2]

-

Upon completion, quench the reaction by carefully adding water or a basic solution (e.g., sodium bicarbonate solution) to neutralize the acidic byproducts.

-

Perform a liquid-liquid extraction using an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude Clostebol acetate by recrystallization from a suitable solvent system, such as methanol (B129727) or chloroform-ethanol, to yield colorless prisms.[2][3]

-

Method 2: Synthesis via an Epoxide Intermediate

This two-step method involves the epoxidation of a testosterone derivative followed by ring-opening with a chlorine source.[1][4]

Experimental Protocol:

-

Starting Material: A mixture of 4β,5-epoxy-etiocholane-17β-ol-3-one and 4α,5-epoxy-androstane-17β-ol-3-one.

-

Reagents:

-

Gaseous Hydrogen Chloride (HCl)

-

Chloroform

-

Sodium bicarbonate solution

-

Benzene (B151609) or aqueous methanol for crystallization

-

Acetic anhydride (B1165640)

-

Pyridine

-

-

Procedure:

-

Chlorination: Dissolve 15 g of the starting epoxide mixture in 375 ml of chloroform.[3]

-

Bubble gaseous HCl through the solution at room temperature for approximately 2 hours.[3]

-

Neutralize the chloroform solution with a sodium bicarbonate solution, then wash with water and dry.[3]

-

Evaporate the solvent and crystallize the residue from benzene or aqueous methanol to obtain 4-chlorotestosterone.[3]

-

Acetylation: To 1 g of the obtained 4-chlorotestosterone, add 1 ml of acetic anhydride and 5 ml of pyridine.[3]

-

Allow the mixture to stand at room temperature for 16 hours.[3]

-

Add ice to the solution to precipitate the product.[3]

-

Filter the precipitate and recrystallize from a chloroform-ethanol mixture to yield Clostebol acetate.[3]

-

Characterization of Clostebol Acetate

A comprehensive characterization of Clostebol acetate is essential to confirm its identity and purity. The following sections detail the key analytical data.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | [2] |

| Molecular Formula | C₂₁H₂₉ClO₃ | [2] |

| Molecular Weight | 364.9 g/mol | [2] |

| Melting Point | 228-230 °C | [3] |

| Appearance | Colorless prisms | [2] |

Spectroscopic Data

2.2.1. Infrared (IR) Spectroscopy

The infrared spectrum of Clostebol acetate exhibits characteristic absorption bands corresponding to its functional groups. The acetate ester carbonyl stretch is typically observed around 1735-1750 cm⁻¹.[1] The ketone at the C-3 position also shows a characteristic carbonyl stretching vibration. The region between 300-1900 cm⁻¹ provides a unique fingerprint for the molecule.[1]

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for the identification of Clostebol acetate, with the molecular ion peak serving as a primary identifier.[1]

| Ion | m/z | Description | Reference |

| [M]⁺ | 364.9 | Molecular Ion | [1] |

| [M - CH₃COOH]⁺ | 304.9 | Loss of acetic acid | [1] |

Note: Fragmentation patterns can vary depending on the ionization technique used.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural elucidation of Clostebol acetate.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [5] |

| Space Group | P2₁2₁2₁ | [5] |

| a | 7.740(1) Å | [5] |

| b | 12.631(2) Å | [5] |

| c | 19.275(2) Å | [5] |

| V | 1884.4(4) ų | [5] |

| Z | 4 | [5] |

The crystal structure confirms the absolute configurations at positions 8, 9, 10, 13, 14, and 17 as R, S, R, S, S, and S, respectively. Rings B and C adopt chair conformations, ring A has a half-chair conformation, and ring D is in a C13 envelope conformation.[5]

Mechanism of Action: Androgen Receptor Signaling

Clostebol acetate exerts its anabolic and androgenic effects by acting as an agonist for the androgen receptor (AR), a member of the nuclear receptor superfamily.[6]

Signaling Pathway Overview:

-

Ligand Binding: Clostebol acetate, being lipophilic, can cross the cell membrane and enter the cytoplasm. In the body, it is hydrolyzed to its active form, clostebol (4-chlorotestosterone). Clostebol then binds to the ligand-binding domain (LBD) of the androgen receptor, which is held in an inactive state by heat shock proteins (HSPs).

-

Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of the HSPs.

-

Dimerization and Nuclear Translocation: The activated AR monomers form homodimers. This dimerization exposes a nuclear localization signal, facilitating the translocation of the AR homodimer into the nucleus.

-

DNA Binding: In the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the AR to AREs recruits co-activator proteins, which then modulate the transcription of androgen-responsive genes. This leads to an increase in protein synthesis and other cellular processes responsible for the anabolic effects of the steroid.[2][6]

Experimental Workflows

The synthesis and characterization of Clostebol acetate follow a logical workflow designed to ensure the production of a pure and well-characterized compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Clostebol acetate. The synthetic routes, including direct chlorination and the epoxide-mediated pathway, have been outlined with experimental protocols to facilitate their reproduction in a laboratory setting. The comprehensive characterization data, encompassing physicochemical properties, spectroscopic analysis, and X-ray crystallography, serves as a valuable reference for the identification and quality control of this compound. Furthermore, the elucidation of the androgen receptor-mediated mechanism of action provides a molecular basis for its biological activity. This guide is intended to be a foundational resource for scientists and researchers, enabling further investigation and application of Clostebol acetate in relevant fields.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Clostebol acetate | C21H29ClO3 | CID 13327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorotestosterone acetate synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Chlorotestosterone acetate | 855-19-6 [chemicalbook.com]

- 5. Clostebol acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO1997022616A1 - PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS - Google Patents [patents.google.com]

Clostebol Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS), is a derivative of testosterone (B1683101) characterized by a chlorine atom at the 4-position. This modification significantly influences its pharmacological profile, leading to a favorable anabolic-to-androgenic ratio. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and analytical methodologies pertaining to Clostebol Acetate. Detailed experimental protocols for its detection and a visualization of its primary signaling pathway are included to support research and development activities.

Chemical Structure and Identification

Clostebol acetate is the 17β-acetate ester of clostebol. The introduction of a chlorine atom at the C4 position of the steroid nucleus inhibits its conversion to dihydrotestosterone (B1667394) (DHT) and prevents aromatization to estrogen, which is a common metabolic pathway for testosterone and other androgens.

Systematic IUPAC Name: [(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate[1]

Synonyms: 4-chlorotestosterone acetate, 4-CLTA, 17β-Acetoxy-4-chloro-4-androsten-3-one[2]

Chemical Formula: C₂₁H₂₉ClO₃[2][3][4]

Molecular Weight: 364.91 g/mol [2][3][4]

CAS Number: 855-19-6[2]

The crystal structure of Clostebol Acetate has been determined to be orthorhombic, and its absolute configuration has been established. The steroid's A, B, and C rings adopt chair or half-chair conformations, which are crucial for its interaction with the androgen receptor.

Physicochemical Properties

The physicochemical properties of Clostebol Acetate are critical for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below. It is important to note that there are discrepancies in the reported melting points in the literature, which may be attributable to different experimental conditions or polymorphic forms of the compound.

| Property | Value | References |

| Melting Point | 112-116 °C, 130-132 °C, 220-230 °C, 229 °C | |

| Boiling Point | 457.2 ± 45.0 °C at 760 mmHg | |

| Solubility | Practically insoluble in water; Soluble in ethanol, methanol, chloroform, dimethylformamide (20 mg/mL), and dimethyl sulfoxide (B87167) (30 mg/mL). | |

| LogP | 4.43 - 5.13 |

Pharmacological Properties

Mechanism of Action

Clostebol acetate is a prodrug that is hydrolyzed in the body to its active form, clostebol. Clostebol exerts its effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[2]

The binding of clostebol to the AR in the cytoplasm induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated AR-ligand complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the general transcription machinery, ultimately leading to the modulation of gene expression. The upregulation of genes involved in protein synthesis and nitrogen retention contributes to the anabolic effects of the compound.

Anabolic-to-Androgenic Ratio

Clostebol is considered to have a favorable anabolic-to-androgenic ratio, meaning it exhibits significant anabolic (muscle-building) effects with reduced androgenic (masculinizing) side effects compared to testosterone. This is attributed to the 4-chloro substitution, which hinders its reduction to the more potent androgen, dihydrotestosterone (DHT).

Metabolism and Pharmacokinetics

The metabolism of clostebol primarily occurs in the liver. The metabolic pathways involve reduction and oxidation reactions, followed by conjugation with glucuronic acid or sulfate (B86663) to form water-soluble metabolites that are excreted in the urine. The specific metabolite profile can vary depending on the route of administration (oral vs. transdermal). The main urinary metabolite is 4-chloro-3α-hydroxy-androst-4-en-17-one.

Signaling Pathway

The signaling pathway of Clostebol Acetate is initiated by its conversion to clostebol, which then activates the androgen receptor, leading to changes in gene expression and subsequent physiological effects.

Caption: Clostebol Acetate Signaling Pathway via the Androgen Receptor.

Experimental Protocols

Synthesis of Clostebol Acetate

A common synthetic route to Clostebol Acetate involves the chlorination of testosterone acetate.

Methodology:

-

Epoxidation: Testosterone acetate is treated with a peroxy acid (e.g., m-chloroperoxybenzoic acid) in an inert solvent like dichloromethane (B109758) to form the corresponding epoxide at the C4-C5 double bond.

-

Ring Opening: The resulting epoxide is then subjected to a ring-opening reaction with hydrochloric acid. This introduces a chlorine atom at the C4 position and a hydroxyl group at the C5 position.

-

Dehydration: Subsequent treatment with a dehydrating agent, such as a strong acid, eliminates the C5 hydroxyl group, regenerating the C4-C5 double bond and yielding Clostebol Acetate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as methanol/water, to obtain the final product.

Detection of Clostebol Acetate and its Metabolites in Urine by GC-MS

This protocol outlines a general procedure for the detection of clostebol metabolites in urine samples, a common practice in anti-doping analysis.

Methodology:

-

Sample Preparation:

-

To 5 mL of urine, add an internal standard (e.g., deuterated testosterone).

-

Add 1 mL of phosphate (B84403) buffer (pH 7.0).

-

Add 50 µL of β-glucuronidase from E. coli to hydrolyze the conjugated metabolites.

-

Incubate the mixture at 50°C for 2 hours.

-

-

Extraction:

-

After cooling to room temperature, adjust the pH to 9.0 with a suitable base.

-

Perform a liquid-liquid extraction with 2 x 5 mL of a mixture of n-pentane and diethyl ether (4:1, v/v).

-

Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.

-

Combine the organic layers and evaporate to dryness under a stream of nitrogen at 40°C.

-

-

Derivatization:

-

Reconstitute the dry residue in 100 µL of a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions: Use a capillary column suitable for steroid analysis (e.g., HP-5MS). A typical temperature program would be: initial temperature of 180°C, ramp to 240°C at 10°C/min, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

-

MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring for the characteristic ions of the clostebol metabolite TMS derivatives.

-

Androgen Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of clostebol for the androgen receptor.

Methodology:

-

Receptor Preparation:

-

Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as the ventral prostate of castrated rats or from cells overexpressing the human androgen receptor (e.g., LNCaP cells).

-

Homogenize the tissue or cells in a buffer containing protease inhibitors and ultracentrifuge to obtain the cytosolic supernatant.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881, a synthetic high-affinity AR ligand) to each well.

-

Add increasing concentrations of unlabeled clostebol (the competitor).

-

Add the receptor preparation to initiate the binding reaction.

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through a glass fiber filter.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (clostebol) concentration.

-

Determine the IC₅₀ value (the concentration of clostebol that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for clostebol using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Conclusion

Clostebol Acetate remains a compound of significant interest in both pharmaceutical research and regulatory sciences. Its unique chemical structure imparts a distinct pharmacological profile that has been exploited for therapeutic purposes and, illicitly, for performance enhancement. A thorough understanding of its chemical, physical, and biological properties, as detailed in this guide, is essential for professionals engaged in drug development, clinical research, and anti-doping efforts. The provided experimental protocols and the signaling pathway diagram offer a practical framework for further investigation into the molecular mechanisms and analytical detection of this synthetic steroid.

References

The Anabolic Steroid Clostebol Acetate: A Technical Guide on Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), exerts its physiological effects primarily through interaction with the androgen receptor (AR). As a 4-chloro derivative of testosterone, it exhibits a modified activity profile, characterized by a favorable anabolic-to-androgenic ratio, which has led to its investigation for various therapeutic applications. This technical guide provides an in-depth exploration of the mechanism of action of clostebol acetate, including its molecular interactions, downstream signaling pathways, and the experimental methodologies used to characterize its activity. Quantitative data on its anabolic and androgenic potential is presented, alongside detailed protocols for key experimental assays. Visual diagrams of its signaling pathway and relevant experimental workflows are also provided to facilitate a comprehensive understanding.

Introduction

Clostebol acetate, also known as 4-chlorotestosterone acetate, is a synthetic derivative of testosterone.[1] Its structural modification, the introduction of a chlorine atom at the 4-position of the steroid nucleus, confers unique properties, most notably a resistance to aromatization into estrogenic compounds and an altered anabolic and androgenic profile compared to its parent hormone.[1] Medically, it has been explored for the treatment of conditions such as muscle wasting diseases and osteoporosis.[2] This document will provide a detailed technical overview of its mechanism of action.

Core Mechanism of Action: Androgen Receptor Binding and Activation

The primary mechanism of action of clostebol acetate is mediated through its binding to and activation of the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2][3] As a prodrug, clostebol acetate is hydrolyzed in the body to its active form, clostebol, which then interacts with the AR.

Upon entering the target cell, clostebol binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and subsequent dimerization of the AR. The activated AR homodimer then translocates to the nucleus.

Downstream Signaling and Gene Regulation

Once in the nucleus, the clostebol-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the general transcriptional machinery, initiating the transcription of genes that mediate the anabolic and androgenic effects of the steroid.

Key downstream effects of AR activation by clostebol include:

-

Increased Protein Synthesis: Activation of the AR in muscle cells stimulates the synthesis of contractile proteins, leading to an increase in muscle mass and strength.[3][4]

-

Enhanced Nitrogen Retention: Clostebol acetate promotes a positive nitrogen balance within the body, a key indicator of anabolism where the rate of protein synthesis exceeds the rate of protein breakdown.[3]

-

Erythropoiesis Stimulation: The AR signaling pathway can also stimulate the production of erythropoietin (EPO), a hormone that increases the production of red blood cells, thereby enhancing oxygen-carrying capacity.[3][4]

Quantitative Assessment of Anabolic and Androgenic Activity

The biological activity of anabolic-androgenic steroids is typically characterized by their anabolic (myotrophic) and androgenic (virilizing) effects. The Hershberger assay is the standard in vivo method used to determine these properties.

| Property | Value | Reference Compound |

| Anabolic:Androgenic Ratio | 46:25 | Testosterone (100:100) |

Table 1: Anabolic and Androgenic Ratio of Clostebol

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay is employed to determine the binding affinity of a compound to the androgen receptor.

Principle: This in vitro assay measures the ability of a test compound (e.g., clostebol) to compete with a radiolabeled androgen (e.g., [³H]-methyltrienolone or [³H]-R1881) for binding to the AR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the binding affinity (Ki).

Detailed Methodology:

-

Preparation of Receptor Source: A cytosol fraction containing the androgen receptor is prepared from the ventral prostate of castrated male rats.

-

Competitive Binding Incubation: Constant concentrations of the radiolabeled ligand and the receptor preparation are incubated with increasing concentrations of the unlabeled test compound (clostebol) in a suitable buffer system.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the bound and free radioligand are separated. A common method is the use of hydroxyapatite (B223615) (HAP) slurry, which binds the receptor-ligand complex.

-

Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value.

Hershberger Assay

This in vivo assay is used to assess the anabolic and androgenic properties of a substance.[5]

Principle: The assay utilizes castrated prepubertal male rats. The increase in weight of the levator ani muscle is a measure of anabolic activity, while the increase in weight of the seminal vesicles and ventral prostate serves as a measure of androgenic activity.[5]

Detailed Methodology:

-

Animal Model: Immature male rats are castrated and allowed a post-operative recovery period.

-

Dosing: The animals are treated with the test substance (clostebol acetate) daily for a period of 7 to 10 days. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are also included.

-

Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized, and the target tissues (levator ani muscle, seminal vesicles, and ventral prostate) are carefully dissected and weighed.[5]

-

Data Analysis: The weights of the target tissues from the treated groups are compared to those of the control group. The anabolic and androgenic activities are expressed relative to the reference compound.

Visualizations

Caption: Signaling pathway of Clostebol Acetate.

Caption: Experimental workflow for an Androgen Receptor competitive binding assay.

Conclusion

Clostebol acetate's mechanism of action is centered on its function as an androgen receptor agonist. Its chemical structure confers a distinct anabolic and androgenic profile, making it a subject of interest in both therapeutic and research contexts. The methodologies outlined in this guide, namely the androgen receptor competitive binding assay and the Hershberger assay, are fundamental to characterizing the activity of clostebol acetate and other anabolic-androgenic steroids. A thorough understanding of its interaction with the AR and the subsequent signaling cascades is crucial for the development of novel therapeutics and for comprehending its physiological effects.

References

- 1. Clostebol - Wikipedia [en.wikipedia.org]

- 2. What is Clostebol Acetate used for? [synapse.patsnap.com]

- 3. What is the mechanism of Clostebol Acetate? [synapse.patsnap.com]

- 4. swolverine.com [swolverine.com]

- 5. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism and Biotransformation of Clostebol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid, undergoes extensive metabolism in the human body, leading to a variety of phase I and phase II metabolites. This technical guide provides a comprehensive overview of the biotransformation of clostebol acetate, detailing the metabolic pathways, the enzymes involved, and the resulting metabolites. It includes a summary of quantitative data on metabolite excretion, detailed experimental protocols for the analysis of clostebol metabolites, and visualizations of the metabolic pathways and analytical workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and doping control analysis.

Introduction

Clostebol acetate (4-chlorotestosterone acetate) is a synthetic derivative of testosterone (B1683101) characterized by the introduction of a chlorine atom at the 4-position of the steroid nucleus. This modification prevents its conversion to dihydrotestosterone (B1667394) (DHT) and aromatization to estrogenic compounds.[1] Clostebol acetate is metabolized in the liver and other tissues through a series of enzymatic reactions, resulting in metabolites that are more water-soluble and readily excreted.[2] Understanding the metabolism of clostebol acetate is crucial for identifying its use and misuse in sports, as well as for assessing its pharmacokinetic and pharmacodynamic properties in clinical settings.

Metabolic Pathways

The biotransformation of clostebol acetate involves both Phase I and Phase II metabolic reactions.

Phase I Metabolism

Phase I metabolism of clostebol involves hydrolysis of the acetate ester, reduction, and oxidation reactions. The initial step is the rapid hydrolysis of the acetate group to yield the active compound, clostebol (4-chlorotestosterone).

Subsequent Phase I reactions include:

-

Reduction: The A-ring of the steroid is a primary site of reduction, catalyzed by 5α- and 5β-reductases.[3]

-

Oxidation: The 17β-hydroxyl group can be oxidized by 17β-hydroxysteroid dehydrogenase.[3]

The major Phase I metabolites identified in urine include:

-

4-chloro-androst-4-en-3α-ol-17-one (M1)[4]

-

Epclostebol (17α-clostebol)[3]

-

4-chloro-4-androsten-3,17-dione (CLAD)[3]

-

4-chloro-4-androsten-3α,17β-diol[3]

-

4-chloro-4-androstane-3β-ol-17-one[3]

Phase II Metabolism

Phase I metabolites, as well as the parent compound, undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. The primary conjugation pathways are glucuronidation and sulfation.

-

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and is the main conjugation pathway for many clostebol metabolites.[4] Metabolites with hydroxyl groups are the primary substrates for glucuronidation.

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxylated metabolites.[4] Sulfate (B86663) conjugates have been identified as long-term metabolites of clostebol.[5]

Quantitative Data on Metabolite Excretion

The excretion profile and concentration of clostebol metabolites can vary significantly depending on the route of administration (oral vs. transdermal) and the individual's metabolism. The major metabolite, 4-chloro-androst-4-en-3α-ol-17-one (M1), is the most commonly monitored biomarker for clostebol use.

| Metabolite | Administration Route | Matrix | Peak Concentration (Cmax) | Detection Window | Reference |

| 4-chloro-androst-4-en-3α-ol-17-one (M1) | Transdermal (single 5 mg dose) | Urine | ~8 ng/mL | Up to 165 hours | [6] |

| 4-chloro-androst-4-en-3α-ol-17-one (M1) | Transdermal (contact) | Urine | Up to 4 ng/mL | Up to 49 hours | [6] |

| 4-chloro-androst-4-en-3α-ol-17-one (M1) | Transdermal (multiple administrations) | Urine | ~20 ng/mL | Up to 146 hours | [4] |

| 4-chloro-androst-4-en-3α-ol-17-one (M1) | Oral (20 mg clostebol acetate) | Urine | Not specified | > 48 hours | [5] |

| 4ζ-chloro-5ζ-androstan-3β-ol-17-one (M5) | Transdermal | Urine | Lower than M1 | Longer than M1 | [4][6] |

| 4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate (S1) | Oral | Urine | Not specified | Up to 25 days | [5] |

Experimental Protocols

The analysis of clostebol and its metabolites typically involves sample preparation to isolate the compounds from the biological matrix, followed by instrumental analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation for Urine Analysis

Enzymatic Hydrolysis (for conjugated metabolites):

-

To 2 mL of urine, add 750 µL of 0.8 M phosphate (B84403) buffer (pH 7).

-

Add 50 µL of β-glucuronidase from E. coli.

-

Add an internal standard (e.g., 50 µL of 17α-methyltestosterone at a final concentration of 200 ng/mL).

-

Incubate the mixture for 1 hour at 55°C.[4]

Liquid-Liquid Extraction (LLE):

-

After hydrolysis, alkalinize the sample by adding 0.5 mL of 20% (w/w) carbonate/bicarbonate buffer.

-

Perform LLE with 5 mL of tert-butyl methyl ether (TBME) by shaking for 5 minutes.

-

Centrifuge the sample and transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.[4]

Solid-Phase Extraction (SPE) for Sulfate Metabolites:

-

The aqueous phase remaining after LLE can be passed through a C18 SPE cartridge (pre-conditioned with methanol (B129727) and water).

-

Elute the retained sulfate metabolites with 2 mL of methanol.

-

Evaporate the eluate to dryness.[4]

Derivatization for GC-MS Analysis:

-

To the dried residue, add 50 µL of a derivatizing mixture (e.g., MSTFA/NH4I/2-mercaptoethanol; 1000:2:6 v/w/v).

-

Incubate at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[4]

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: HP1MS methyl-fused silica (B1680970) capillary column (17 m, 0.2 mm i.d., 0.11 µm film thickness).

-

Carrier Gas: Helium at a flow rate of 0.8 mL/min.

-

Injection: 2 µL of the derivatized extract in split mode (1:20).

-

Oven Temperature Program:

-

Initial temperature: 188°C for 2.5 min.

-

Ramp 1: 3°C/min to 211°C, hold for 2 min.

-

Ramp 2: 10°C/min to 238°C.

-

Ramp 3: 40°C/min to 320°C, hold for 3.2 min.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with data acquisition in selected ion monitoring (SIM) or tandem MS (MS/MS) mode.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

LC System: Agilent 1290 Infinity LC system.

-

Column: Zorbax Eclipse Plus C18 column (50 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole MS with electrospray ionization (ESI) in positive mode.

-

Data Acquisition: Multiple reaction monitoring (MRM) mode.

Visualizations

Metabolic Pathways

Caption: Overview of Clostebol Acetate Metabolism.

Experimental Workflow for Metabolite Analysis

References

- 1. Clostebol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Clostebol Acetate? [synapse.patsnap.com]

- 3. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 5. researchgate.net [researchgate.net]

- 6. Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Clostebol Acetate In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid, has been the subject of numerous metabolic and detection-focused studies, largely driven by its implications in sports doping. This technical guide synthesizes the available in vivo pharmacokinetic data for clostebol acetate, with a focus on its absorption, distribution, metabolism, and excretion. While comprehensive quantitative pharmacokinetic parameters in plasma are scarce in publicly available literature, this document consolidates existing knowledge, primarily derived from urinary excretion studies in humans and various animal models. Detailed experimental protocols from key studies are provided to aid in the design of future research. Visualizations of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the compound's behavior in a biological system.

Introduction

Clostebol acetate (4-chlorotestosterone acetate) is a modified form of testosterone (B1683101) characterized by the introduction of a chlorine atom at the 4-position. This structural alteration is intended to enhance its anabolic properties while reducing androgenic effects.[1] Clostebol acetate acts as a prodrug, being hydrolyzed to its active form, clostebol. The primary applications have been in dermatological and ophthalmological preparations for its wound-healing properties. However, its use as a performance-enhancing drug has led to extensive investigation into its metabolism and detection. This guide provides a detailed overview of the in vivo pharmacokinetics of clostebol acetate.

Pharmacokinetic Profile

The pharmacokinetic profile of clostebol acetate is characterized by its route of administration, which significantly influences its absorption, metabolism, and excretion.

Absorption

The absorption of clostebol acetate is highly dependent on the administration route.

-

Oral Administration: Following oral administration, the absorption of anabolic steroids like clostebol is generally rapid. However, they can undergo extensive first-pass metabolism in the liver.[2]

-

Intramuscular/Subcutaneous Injection: The rate of absorption from intramuscular or subcutaneous depots is contingent on the specific formulation. Lipid-soluble esters, such as clostebol acetate, in oily suspensions are absorbed slowly.[2]

-

Transdermal Application: Clostebol acetate can be absorbed through the skin, as evidenced by the detection of its metabolites in urine after topical application of creams containing the compound.[3][4][5]

Distribution

Information on the specific tissue distribution of clostebol acetate is limited. However, general characteristics of anabolic steroids provide some insight.

-

Protein Binding: Anabolic steroids are typically highly bound to plasma proteins, with sex-hormone binding globulin (SHBG) being a key carrier protein.[2]

-

Tissue Accumulation: A study on rats provides a general model for the tissue distribution of xenobiotics, indicating that distribution is influenced by the physicochemical properties of the compound.[6][7] For many drugs, the highest concentrations are often found in organs of elimination like the liver and kidneys.[6] Hair analysis has also been used to detect the presence of clostebol acetate, suggesting its distribution into this matrix.[8][9]

Metabolism

The metabolism of clostebol acetate is extensive and has been the most thoroughly studied aspect of its pharmacokinetics, primarily for anti-doping purposes. The liver is the primary site of metabolism.[10]

-

Metabolic Pathways: The metabolism of clostebol involves reduction, oxidation, and conjugation reactions. After oral and intramuscular administration, clostebol is heavily metabolized.[10] Key metabolic steps include the reduction of the A-ring and the 17-keto group, as well as hydroxylation at various positions. The metabolites are then conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.[10][11][12]

-

Identified Metabolites: Numerous metabolites have been identified in urine. After oral administration in humans, up to ten metabolites (M1-M10) have been detected.[13] The main urinary metabolite used for detecting clostebol use is 4-chloro-3α-hydroxy-androst-4-en-17-one (M1).[3][13] Other significant metabolites include those formed by hydroxylation and oxidation. Sulfate conjugates have also been identified as long-term metabolites.[12] The metabolic profile can differ based on the route of administration; for instance, fewer metabolites are typically detected after transdermal application compared to oral ingestion.

The metabolic pathway of clostebol acetate is complex, involving multiple enzymatic steps primarily in the liver.

Excretion

The primary route of excretion for clostebol metabolites is through the urine.[10] A smaller proportion may be eliminated through the feces. Metabolites are mainly excreted as glucuronide and sulfate conjugates.[11][12]

Quantitative Pharmacokinetic Data

A significant limitation in the current body of literature is the lack of comprehensive, structured quantitative pharmacokinetic data for clostebol acetate and its active metabolite, clostebol, in plasma or serum. Most studies have focused on the urinary concentrations of metabolites for detection purposes rather than for calculating key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

The following table summarizes the limited quantitative data available, which is primarily based on urinary metabolite concentrations.

| Parameter | Value | Species | Route of Administration | Sample Matrix | Notes | Reference |

| Urinary Concentration of M1 | ~1.7 ng/mL | Human | Transdermal (unintentional) | Urine | Case study of an athlete. | [4][5] |

| Urinary Concentration of M1 | Up to 30-40 ng/mL (peak) | Human | Transdermal | Urine | Detectable for more than 10 days. | [4][5] |

| Urinary Metabolites | Not detected | Various slaughter animals | Not specified | Urine | Residue monitoring study. | [10] |

Experimental Protocols

The methodologies employed in the study of clostebol acetate pharmacokinetics have been largely centered on analytical techniques for metabolite identification in urine, reflecting the focus on anti-doping control.

Human Administration Studies for Metabolite Profiling

-

Objective: To identify urinary metabolites of clostebol acetate after oral and transdermal administration.

-

Subjects: Healthy male and female volunteers.[13]

-

Administration:

-

Sample Collection: Urine samples are collected at various time points post-administration. For long-term studies, collection can extend up to 31 days.[12]

-

Analytical Method: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques.[11][12][13]

The general workflow for a human metabolite identification study is outlined below.

Animal Studies for Residue Analysis

-

Objective: To detect residues of clostebol and its metabolites in the urine of slaughter animals.

-

Animal Models: Cattle, pigs, sheep, and horses.[10]

-

Sample Collection: Urine samples are collected from the animals.

-

Analytical Method: The analytical approach involves enzymatic hydrolysis, solid-phase extraction (SPE), and liquid-liquid extraction, followed by detection using LC-MS/MS.[10]

Signaling Pathways

While specific signaling pathways for clostebol acetate are not extensively detailed in the provided search results, as an anabolic-androgenic steroid, its mechanism of action is understood to be mediated through the androgen receptor.

Conclusion and Future Directions

The current understanding of clostebol acetate's in vivo pharmacokinetics is heavily influenced by the requirements of anti-doping regulations. Consequently, there is a wealth of information on its metabolism and the urinary excretion of its metabolites. However, a significant gap exists in the literature concerning comprehensive quantitative pharmacokinetic parameters in plasma or serum. Future research should aim to conduct formal pharmacokinetic studies in both animal models and humans to determine key parameters such as Cmax, Tmax, AUC, bioavailability, and elimination half-life for both clostebol acetate and its active metabolite, clostebol. Such studies would provide a more complete picture of the compound's behavior in the body and would be invaluable for a thorough risk assessment and for understanding its therapeutic potential and limitations. Furthermore, detailed tissue distribution studies would help to elucidate the compound's accumulation in various organs and tissues.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Clostebol acetate (PIM 900) [inchem.org]

- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 4. Frontiers | Case Report: A case study of positive doping control by animal-to-human drug transfer after an athlete administered medicine in spray format, containing clostebol acetate, to a pet dog [frontiersin.org]

- 5. Case Report: A case study of positive doping control by animal-to-human drug transfer after an athlete administered medicine in spray format, containing clostebol acetate, to a pet dog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and tissue distribution of the stereoisomers of 4-methylaminorex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interrogating the relationship between rat in vivo tissue distribution and drug property data for >200 structurally unrelated molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unito.it [iris.unito.it]

- 9. frontiersin.org [frontiersin.org]

- 10. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Detection and characterization of clostebol sulfate metabolites in Caucasian population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In Vitro Effects of Clostebol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol acetate, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, is characterized by its anabolic properties with attenuated androgenic effects. This is attributed to the 4-chloro substitution in its structure, which prevents conversion to dihydrotestosterone (B1667394) (DHT) and aromatization to estrogens.[1] This technical guide provides a comprehensive overview of the in vitro effects of Clostebol Acetate, focusing on its mechanism of action, metabolism, and its influence on key cell types involved in anabolic processes. While specific quantitative in vitro data for Clostebol Acetate is limited in publicly available literature, this guide synthesizes existing knowledge and provides detailed experimental protocols to facilitate further research into its cellular and molecular effects.

Mechanism of Action: Androgen Receptor Binding

Clostebol acetate, like other AAS, exerts its effects by binding to the androgen receptor (AR), a ligand-inducible transcription factor.[2][3] This interaction initiates a cascade of cellular events leading to increased protein synthesis and other anabolic effects.[3] The affinity of a steroid for the AR is a key determinant of its potency.

Comparative Androgen Receptor Binding Affinity

Table 1: Relative Binding Affinity of Anabolic-Androgenic Steroids to the Rat Androgen Receptor

| Compound | Relative Binding Affinity (RBA) in Rat Skeletal Muscle (%) | Relative Binding Affinity (RBA) in Rat Prostate (%) |

| Methyltrienolone (B1676529) (MT) | 100 | 100 |

| 19-Nortestosterone (Nandrolone) | 53 | 66 |

| Testosterone | 23 | 21 |

| Methenolone | 28 | 41 |

| 1α-Methyl-DHT | 8 | 25 |

| Stanozolol (B1681124) | < 5 | < 5 |

| Methanedienone | < 5 | < 5 |

Data adapted from Saartok et al., 1984. The RBA of methyltrienolone is set to 100%.[4][5]

It is important to note that some anabolic steroids with low in vitro binding affinity for the AR, such as stanozolol and methanedienone, have been shown to be potent activators of the AR in cell-based transactivation assays and can induce biological responses in vivo.[2]

Signaling Pathway

Upon binding to Clostebol (the active form of Clostebol Acetate), the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. In the nucleus, it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in protein synthesis, leading to muscle hypertrophy.

In Vitro Metabolism

The in vitro biotransformation of Clostebol Acetate has been investigated using horse liver microsomes. These studies provide insight into the metabolic fate of the compound.

Metabolites Identified in Vitro

Table 2: Metabolites of Clostebol Acetate Identified in Horse Liver Microsomes

| Metabolite ID | Chemical Name |

| C1 | 4-chlorotestosterone |

| C2 | 4-chloroandrost-4-en-3α-ol-17-one |

| C3 | 4-chloroandrost-4-ene-3α,17β-diol |

| C4 | 4-chloroandrost-4-ene-3,17-dione |

| C5 | 4-chloroandrost-4-en-6-ol-3,17-dione |

| C6 | 6-hydroxy-4-chlorotestosterone |

Data from Leung et al., 2005.[6]

Effects on Muscle Cells

The primary anabolic effect of Clostebol Acetate is the promotion of muscle growth, which is mediated by increased protein synthesis in myocytes.

Myoblast Proliferation and Differentiation

While specific quantitative data for Clostebol Acetate is lacking, studies on other androgens have demonstrated their ability to stimulate the proliferation and differentiation of myoblasts, such as the C2C12 cell line.

Protein Synthesis

Androgens are known to increase the rate of protein synthesis in muscle cells. This effect can be quantified in vitro using various techniques.

Effects on Bone Cells

Androgens play a role in bone metabolism by promoting the differentiation and function of osteoblasts, the cells responsible for bone formation.

Osteoblast Differentiation and Mineralization

In vitro studies with other androgens have shown an increase in osteoblast differentiation markers and matrix mineralization.

Experimental Protocols

The following are detailed protocols that can be adapted for the in vitro study of Clostebol Acetate.

Androgen Receptor Competitive Binding Assay

This protocol is adapted from standard competitive binding assays for the androgen receptor.

-

Preparation of Cytosol:

-

Homogenize rat prostate or skeletal muscle tissue in ice-cold TEDG buffer (Tris-HCl, EDTA, DTT, glycerol).

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

-

-

Binding Assay:

-

In duplicate tubes, add a fixed concentration of a radiolabeled androgen (e.g., [3H]methyltrienolone).

-

Add increasing concentrations of unlabeled Clostebol Acetate (or other competitor).

-

Add the cytosol preparation to each tube and incubate overnight at 4°C.

-

-

Separation and Quantification:

-

Separate bound from unbound radioligand using a method such as hydroxylapatite (HAP) slurry or dextran-coated charcoal.

-

Quantify the radioactivity in the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 (concentration of competitor that inhibits 50% of radioligand binding).

-

Calculate the relative binding affinity (RBA) compared to a standard androgen.

-

In Vitro Myoblast Proliferation Assay

This protocol describes a method to assess the effect of Clostebol Acetate on the proliferation of C2C12 myoblasts.

-

Cell Culture:

-

Culture C2C12 myoblasts in a growth medium (e.g., DMEM with 10% FBS).

-

Seed cells in a 96-well plate at a suitable density.

-

-

Treatment:

-

After cell attachment, replace the growth medium with a differentiation medium (e.g., DMEM with 2% horse serum) containing various concentrations of Clostebol Acetate.

-

Incubate for a defined period (e.g., 24, 48, 72 hours).

-

-

Proliferation Assessment:

-

Use a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT to quantify cell proliferation.

-

Measure the absorbance or fluorescence according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the results to a vehicle-treated control group.

-

Plot cell proliferation against the concentration of Clostebol Acetate to generate a dose-response curve.

-

In Vitro Protein Synthesis Assay (SUnSET Method)

The Surface Sensing of Translation (SUnSET) technique is a non-radioactive method to measure global protein synthesis.

-

Cell Culture and Treatment:

-

Culture and differentiate C2C12 myotubes in a suitable plate format.

-

Treat the myotubes with various concentrations of Clostebol Acetate for a specified duration.

-

-

Puromycin (B1679871) Labeling:

-

Add a low concentration of puromycin to the culture medium and incubate for a short period (e.g., 30 minutes). Puromycin is incorporated into nascent polypeptide chains.

-

-

Cell Lysis and Western Blotting:

-

Lyse the cells and collect the protein extracts.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with an anti-puromycin antibody to detect puromycin-labeled peptides.

-

Also probe for a loading control (e.g., GAPDH or β-actin).

-

-

Data Analysis:

-

Quantify the band intensities of the puromycin signal and the loading control.

-

Normalize the puromycin signal to the loading control to determine the relative rate of protein synthesis.

-

In Vitro Osteoblast Differentiation Assay

This protocol outlines a method to evaluate the effect of Clostebol Acetate on osteoblast differentiation.

-

Cell Culture:

-

Culture pre-osteoblastic cells (e.g., MC3T3-E1) in a growth medium.

-

Seed cells in a multi-well plate.

-

-

Osteogenic Induction and Treatment:

-

Switch to an osteogenic medium (containing ascorbic acid and β-glycerophosphate) supplemented with various concentrations of Clostebol Acetate.

-

Culture for an extended period (e.g., 14-21 days), changing the medium every 2-3 days.

-

-

Assessment of Differentiation:

-

Alkaline Phosphatase (ALP) Activity: At early time points (e.g., day 7), lyse the cells and measure ALP activity using a colorimetric assay.

-

Matrix Mineralization: At later time points (e.g., day 21), fix the cells and stain with Alizarin Red S to visualize calcium deposits. Quantify the staining by extracting the dye.

-

-

Data Analysis:

-

Normalize ALP activity to total protein content.

-

Quantify the extracted Alizarin Red S by measuring its absorbance.

-

Compare the results from Clostebol Acetate-treated groups to a vehicle-treated control.

-

Conclusion

Clostebol Acetate is a synthetic anabolic steroid that functions through the androgen receptor to elicit its effects. While direct quantitative in vitro data on its potency and efficacy in muscle and bone cells are not extensively documented in the available literature, this guide provides a framework for its study. The provided experimental protocols, adapted from established methods for other androgens, offer a robust starting point for researchers to investigate the specific in vitro effects of Clostebol Acetate. Further research is warranted to fully elucidate its molecular interactions and cellular responses, which will be crucial for a comprehensive understanding of its pharmacological profile.

References

- 1. Clostebol - Wikipedia [en.wikipedia.org]

- 2. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Clostebol Acetate? [synapse.patsnap.com]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Anabolic to Androgenic Ratio of Clostebol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol (B1669245) acetate (B1210297), a synthetic derivative of testosterone, is an anabolic-androgenic steroid (AAS) characterized by a 4-chloro substitution. This structural modification is intended to enhance its anabolic properties while minimizing androgenic effects, thereby creating a more favorable anabolic-to-androgenic ratio compared to testosterone.[1][2] This technical guide provides a comprehensive overview of the anabolic and androgenic properties of clostebol acetate, with a focus on the experimental methodologies used to determine its activity profile. It includes a detailed description of the Hershberger assay, a standardized in vivo method for assessing anabolic and androgenic potential, and a summary of the available quantitative data. Furthermore, this guide elucidates the molecular mechanism of action of clostebol acetate through its interaction with the androgen receptor and the subsequent signaling pathways.

Introduction

Clostebol acetate, chemically designated as 4-chlorotestosterone 17β-acetate, is a modified form of testosterone.[3] The introduction of a chlorine atom at the C4 position of the steroid nucleus inhibits its conversion to dihydrotestosterone (B1667394) (DHT) and prevents aromatization to estrogen.[4] These metabolic alterations are crucial in defining its pharmacological profile, aiming for a dissociation of the desirable muscle-building (anabolic) effects from the often-undesirable masculinizing (androgenic) effects.[2] The anabolic-to-androgenic ratio is a critical parameter in the development and therapeutic application of AAS, guiding their use in various clinical contexts.

Quantitative Data on Anabolic and Androgenic Activity

Precise anabolic-to-androgenic ratio data for Clostebol Acetate from publicly available, peer-reviewed literature is scarce. However, data for a closely related compound, 17α-methyl-4-chloro-testosterone (a methylated form of clostebol), provides valuable insight into the effects of the 4-chloro substitution. The following table summarizes the findings from a study that evaluated its myotrophic (anabolic) and androgenic activities in rats.[5]

| Compound | Anabolic Activity (Myotrophic) | Androgenic Activity | Anabolic:Androgenic Ratio | Reference |

| 17α-methyl-4-chloro-testosterone | 0.32 | 0.12 | 2.7 | [5] |

Anabolic and androgenic activities are expressed relative to a standard, with the ratio calculated from the relative potencies.

Experimental Protocols: The Hershberger Assay

The gold-standard method for determining the anabolic and androgenic activity of a substance is the Hershberger assay, as outlined in the OECD Test Guideline 441.[6][7][8] This in vivo bioassay utilizes castrated male rats to measure the dose-dependent effects of a test compound on the weights of specific androgen-sensitive tissues.

Assay Principle

In castrated, peripubertal male rats, the accessory sex organs are atrophied due to the absence of endogenous androgens. The administration of an androgenic substance will stimulate the growth of these tissues. The Hershberger assay quantifies this growth by measuring the weights of the ventral prostate and seminal vesicles as indicators of androgenic activity, and the levator ani muscle as an indicator of anabolic (myotrophic) activity.[7][8]

Experimental Workflow

The following diagram illustrates the typical workflow of a Hershberger assay designed to assess the anabolic and androgenic properties of a compound like Clostebol Acetate.

Molecular Mechanism and Signaling Pathway

Clostebol acetate, as a prodrug, is hydrolyzed in the body to its active form, clostebol (4-chlorotestosterone). The primary mechanism of action of clostebol involves its binding to and activation of the androgen receptor (AR), a member of the nuclear receptor superfamily.[2]

Androgen Receptor Signaling

The activation of the androgen receptor by clostebol initiates a cascade of molecular events that ultimately lead to its anabolic and androgenic effects. The canonical signaling pathway is depicted below.

References

- 1. swolverine.com [swolverine.com]

- 2. What is the mechanism of Clostebol Acetate? [synapse.patsnap.com]

- 3. Clostebol acetate - Wikipedia [en.wikipedia.org]

- 4. Clostebol - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

Endocrine Effects of Clostebol Acetate Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), exerts significant effects on the endocrine system. This technical guide provides a comprehensive overview of these effects, with a focus on its mechanism of action, impact on hormone levels, and the methodologies used to assess these changes. Clostebol acetate functions as an androgen receptor agonist, leading to anabolic effects but also causing marked disruption of the hypothalamic-pituitary-gonadal (HPG) axis. This disruption is characterized by the suppression of endogenous gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH), which in turn leads to a significant reduction in endogenous testosterone production. This guide synthesizes available data on these hormonal alterations, details relevant experimental protocols for their measurement, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

Clostebol acetate (4-chlorotestosterone acetate) is a modified form of testosterone with a chlorine atom at the 4-position. This structural modification reduces its androgenic potential compared to testosterone while retaining anabolic properties.[1] Medically, it has been used topically for dermatological and ophthalmological conditions.[2] However, its primary notoriety comes from its misuse as a performance-enhancing drug in sports.[3] Understanding the endocrine effects of clostebol acetate is crucial for the scientific and medical communities to comprehend its physiological impact and potential adverse effects.

Mechanism of Action

The endocrine effects of clostebol acetate are primarily mediated through its interaction with the androgen receptor (AR). As a testosterone derivative, it binds to and activates ARs in various tissues, including muscle, bone, and the central nervous system.[1] This activation initiates a cascade of cellular events leading to increased protein synthesis and nitrogen retention, which are the basis of its anabolic effects.[1]

The 4-chloro modification prevents the conversion of clostebol to dihydrotestosterone (B1667394) (DHT) and also inhibits its aromatization to estrogen.[4] This lack of aromatization means that estrogen-related side effects, such as gynecomastia, are not typically associated with clostebol acetate use.[4]

Impact on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The administration of exogenous AAS like clostebol acetate significantly disrupts the delicate feedback loop of the HPG axis.[1][5] The introduction of external androgens leads to a negative feedback signal to the hypothalamus and pituitary gland, resulting in the suppression of endogenous hormone production.[5]

Suppression of Gonadotropins (LH and FSH)

The hypothalamus reduces the secretion of gonadotropin-releasing hormone (GnRH) in response to elevated androgen levels from clostebol acetate.[5] This, in turn, suppresses the pituitary gland's release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][5] LH is the primary signal for the Leydig cells in the testes to produce testosterone, while FSH is crucial for spermatogenesis.[6]

Reduction of Endogenous Testosterone

The suppression of LH directly leads to a decrease in the production of endogenous testosterone by the testes.[6] This can result in testicular atrophy and impaired sperm production with prolonged use.[7] The extent of suppression is dose-dependent and continues as long as the exogenous steroid is administered.

Quantitative Data on Hormonal Changes

While specific quantitative data from controlled clinical trials on clostebol acetate's effects on human hormone levels are scarce in publicly available literature, the general effects of AAS on the HPG axis are well-documented. The following table summarizes findings from a study on a similar anabolic steroid, metandienon, which can be considered indicative of the effects of AAS like clostebol acetate.

| Hormone | Baseline Level (Mean ± SD) | Level After 2 Months of AAS Administration (Mean ± SD) | Percentage Change |

| Testosterone | 29.4 ± 11.6 nmol/L | 9.1 ± 7.5 nmol/L | -69% |

| Luteinizing Hormone (LH) | Not specified | Not specified | ~ -50% |

| Follicle-Stimulating Hormone (FSH) | Not specified | Not specified | ~ -50% |

| Data from a study on metandienon administration in well-trained athletes.[8][9] |

A meta-analysis of studies on various AAS reported the following weighted mean differences (WMD) in hormone levels during AAS use compared to baseline:

-

Luteinizing Hormone (LH): WMD -3.37 IU/L[10]

-

Follicle-Stimulating Hormone (FSH): WMD -1.73 IU/L[10]

-

Endogenous Testosterone: WMD -10.75 nmol/L[10]

Following the cessation of AAS, gonadotropin levels tend to return to baseline within 13-24 weeks, while testosterone levels may remain suppressed for a longer period.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of HPG Axis Suppression by Clostebol Acetate

Caption: HPG axis suppression by Clostebol Acetate.

Experimental Workflow for Hormonal Analysis

Caption: Workflow for assessing hormonal changes.

Detailed Experimental Protocols

Quantification of Steroid Hormones in Serum by LC-MS/MS

This protocol provides a general framework for the analysis of steroid hormones, including testosterone, which would be suppressed by clostebol acetate.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of serum or plasma, add 10 µL of an internal standard mix (containing deuterated analogues of the target steroids).

-

Add 1 mL of methyl tert-butyl ether (MTBE) and vortex thoroughly for 1 minute to precipitate proteins and extract the steroids.

-

Centrifuge to separate the organic and aqueous layers.

-

Freeze the aqueous layer at -80°C for 15 minutes to allow for quantitative recovery of the organic (upper) layer.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.

-

Reconstitute the dried extract in 50 µL of the mobile phase.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable column for steroid separation, such as a C18 reversed-phase column (e.g., Hypersil GOLD 50 x 2.1 mm, 1.9 µm).

-

Mobile Phase: A gradient of water with a modifier (e.g., 0.02% ammonium (B1175870) hydroxide) and an organic solvent like methanol.

-

Injection Volume: 25 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in selected reaction monitoring (SRM) mode.

-

Ionization: Heated electrospray ionization (HESI) in both positive and negative modes to cover a range of steroids.

-

Data Analysis: Quantify the analytes by comparing the peak area ratios of the target analytes to their respective internal standards against a calibration curve.

-

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a compound like clostebol acetate to bind to the androgen receptor.

-

Materials:

-

Rat prostate cytosol (as a source of androgen receptors).

-

Radiolabeled androgen, e.g., [3H]-R1881 (methyltrienolone).

-

Test compound (Clostebol Acetate).

-

Buffers and scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of the test compound (clostebol acetate).

-

In assay tubes, incubate a fixed concentration of radiolabeled androgen with varying concentrations of the test compound and a fixed amount of androgen receptor preparation (prostate cytosol).

-

Include control tubes for total binding (radiolabeled androgen and receptor only) and non-specific binding (radiolabeled androgen, receptor, and a high concentration of a non-labeled androgen).

-

After incubation, separate the bound from free radiolabel by a method such as dextran-coated charcoal precipitation followed by centrifugation.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50). This value is inversely proportional to the binding affinity of the test compound.

-

Other Endocrine-Related Effects

-

Sex Hormone-Binding Globulin (SHBG): The administration of anabolic steroids is known to suppress the hepatic production of SHBG.[11] A decrease in SHBG leads to an increase in the proportion of free, biologically active testosterone (and other bound steroids). While clostebol acetate suppresses endogenous testosterone, its impact on SHBG would further alter the balance of sex hormones.

-

Erythropoietin: Clostebol acetate can stimulate the production of erythropoietin, a hormone that increases the production of red blood cells.[1] This effect can enhance oxygen-carrying capacity.

Conclusion

The administration of clostebol acetate has profound effects on the endocrine system, primarily through its potent agonistic activity at the androgen receptor and the subsequent negative feedback on the HPG axis. This leads to a significant and dose-dependent suppression of LH, FSH, and endogenous testosterone. While specific quantitative data for clostebol acetate in human clinical trials is limited, the well-established effects of the broader class of anabolic-androgenic steroids provide a strong indication of its impact. The detailed experimental protocols provided in this guide offer a framework for the precise quantification of these endocrine disruptions. A thorough understanding of these effects is essential for researchers, clinicians, and drug development professionals working with androgens and related compounds.

References

- 1. What is the mechanism of Clostebol Acetate? [synapse.patsnap.com]

- 2. Clostebol acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unito.it [iris.unito.it]

- 4. What is Clostebol Acetate used for? [synapse.patsnap.com]

- 5. Understanding Anabolic Steroids Impact on LH and FSH Levels - TeleTest.ca [teletest.ca]

- 6. ijop.net [ijop.net]

- 7. What are the side effects of Clostebol Acetate? [synapse.patsnap.com]

- 8. Effect of an anabolic steroid (metandienon) on plasma LH-FSH, and testosterone and on the response to intravenous administration of LRH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of an anabolic steroid (metandienon) on plasma LH-FSH, and testosterone and on the response to intravenous administration of LRH. | Semantic Scholar [semanticscholar.org]

- 10. fisiologiadelejercicio.com [fisiologiadelejercicio.com]

- 11. How Anabolic Steroids Impact SHBG Levels - TeleTest.ca [teletest.ca]

An In-depth Technical Guide to the Interaction of Clostebol Acetate with Androgen Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol (B1669245) acetate (B1210297), a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), exerts its biological effects primarily through interaction with the androgen receptor (AR). This technical guide provides a comprehensive overview of this interaction, detailing the mechanism of action, downstream signaling pathways, and the experimental methodologies used to characterize this binding. While specific quantitative binding affinity and transactivation efficacy data for clostebol acetate remain elusive in publicly available literature, this document synthesizes the existing knowledge on its qualitative interactions and provides comparative data for other relevant androgens. This guide is intended to serve as a foundational resource for researchers and professionals in drug development investigating the molecular pharmacology of clostebol acetate and related compounds.

Introduction

Clostebol acetate, chemically known as 4-chlorotestosterone 17β-acetate, is a modified form of testosterone with a chlorine atom substituted at the C4 position.[1] This structural modification significantly influences its pharmacological profile, leading to a compound with notable anabolic properties and attenuated androgenic effects compared to its parent hormone, testosterone.[2][3] Like other AAS, the primary mechanism of action for clostebol acetate involves its binding to and activation of the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[4] This interaction initiates a cascade of cellular events culminating in altered gene expression, which underlies the anabolic and androgenic effects of the compound.[2][5] Understanding the precise nature of this interaction is critical for the development of novel therapeutics and for comprehending the physiological and supraphysiological effects of this class of steroids.

Mechanism of Action: Clostebol Acetate and the Androgen Receptor

The biological activity of clostebol acetate is initiated by its binding to the androgen receptor (AR) in target tissues such as skeletal muscle and bone.[2][6] As a prodrug, clostebol acetate is hydrolyzed in the body to its active form, clostebol (4-chlorotestosterone), which then interacts with the AR. The binding of clostebol to the AR induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the clostebol-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

The 4-chloro substitution in clostebol acetate prevents its aromatization to estrogenic metabolites, a common pathway for testosterone that can lead to estrogen-related side effects.[7] Furthermore, this modification is believed to reduce the androgenic potency of the molecule, resulting in a more favorable anabolic-to-androgenic ratio compared to testosterone.[7]

Downstream Signaling Pathways